molecular formula C23H29NO3 B13032657 phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate

phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate

Cat. No.: B13032657
M. Wt: 367.5 g/mol
InChI Key: MSFQZVJWDMHZLE-FDDCHVKYSA-N
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Description

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phenyl and propan-2-yloxy groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phenyl Groups: Phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.

    Addition of Propan-2-yloxy Group: This step may involve etherification reactions using propan-2-ol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    Phenyl (3R,4R)-3,4-dimethyl-4-(3-methoxyphenyl)piperidine-1-carboxylate: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    Phenyl (3R,4R)-3,4-dimethyl-4-(3-ethoxyphenyl)piperidine-1-carboxylate: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C23H29NO3/c1-17(2)26-21-12-8-9-19(15-21)23(4)13-14-24(16-18(23)3)22(25)27-20-10-6-5-7-11-20/h5-12,15,17-18H,13-14,16H2,1-4H3/t18-,23+/m0/s1

InChI Key

MSFQZVJWDMHZLE-FDDCHVKYSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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